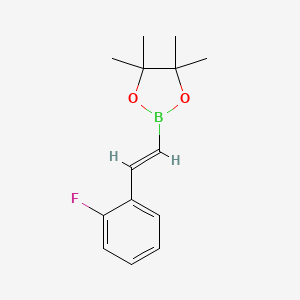

2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSFNWIORFHERH-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144466 | |

| Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633327-38-5 | |

| Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633327-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Transmetalation Step with Vinyl Boronate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Vinyl Boronate Esters in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[1] Central to this transformation is the transmetalation step, where an organic moiety is transferred from a boron reagent to a palladium catalyst.[4][5] Vinyl boronate esters, in particular, have emerged as indispensable coupling partners in both academic and industrial settings, including in the synthesis of active pharmaceutical ingredients.[1] Their stability, ease of handling, and functional group tolerance make them superior choices over the often-unstable vinyl boronic acids, which are prone to polymerization.[6]

This guide provides a deep dive into the mechanistic nuances of the transmetalation step involving vinyl boronate esters. We will dissect the catalytic cycle, explore the critical role of reaction parameters, and provide field-proven insights to empower researchers in designing and executing robust and efficient cross-coupling reactions.

The Heart of the Matter: The Transmetalation Mechanism

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (typically a vinyl or aryl halide) to a Pd(0) complex, forming a Pd(II) species.[4]

-

Transmetalation: This is the pivotal step where the vinyl group from the boronate ester is transferred to the Pd(II) complex. This process is highly sensitive to the reaction conditions, particularly the choice of base.[4][7]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[4]

The Role of the Base: More Than Just a Proton Scavenger

The base is a critical initiator of transmetalation.[4] Its primary role is to activate the organoboron compound.[7] This activation enhances the polarization of the organic group attached to boron, making it more nucleophilic and facilitating its transfer to the palladium center.[7]

Two primary mechanistic pathways for the base-mediated transmetalation have been proposed and are a subject of ongoing discussion:

-

The Boronate Pathway: In this widely accepted model, the base (e.g., hydroxide) coordinates to the boron atom of the vinyl boronate ester, forming a more nucleophilic tetracoordinate "ate" complex. This activated boronate then reacts with the Pd(II) complex.

-

The Oxo-Palladium Pathway: An alternative pathway involves the base reacting first with the Pd(II) halide complex to form a palladium-hydroxide or palladium-alkoxide species. This intermediate is highly reactive towards the neutral boronic ester, leading to transmetalation.[2] Stoichiometric studies have suggested that for some systems, transmetalation occurs exclusively through this pathway.[2]

Recent research, including structural, kinetic, and computational investigations, has provided evidence that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid.[1] This finding is crucial for reactions conducted under anhydrous conditions.

Visualizing the Catalytic Cycle

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Strategic Importance of Fluorinated Vinyl Boronate Esters

In the landscape of modern organic synthesis, vinyl boronate esters stand out as exceptionally versatile building blocks. Their utility is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds.[1][2][3] The introduction of a fluorine atom onto the styryl scaffold, as in the case of 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, imparts unique electronic properties and conformational constraints.[4] These fluorinated analogues are of significant interest to researchers in medicinal chemistry and materials science, as the C-F bond can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[4]

This guide provides a detailed, field-proven protocol for the synthesis of 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via a palladium-catalyzed Miyaura-Ishiyama borylation. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary characterization and safety protocols. The causality behind each step is explained to empower researchers to not only replicate the procedure but also to adapt it for related substrates.

Reaction Mechanism: The Palladium Catalytic Cycle

The synthesis is achieved through a palladium-catalyzed cross-coupling reaction between a vinyl halide (in this conceptual protocol, 2-fluoro-1-vinylbenzene is the starting material, though a direct C-H borylation is also a possible, more advanced route) and bis(pinacolato)diboron (B₂pin₂).[5] The reaction proceeds through a well-established catalytic cycle, which is fundamental to many cross-coupling methodologies.

The key steps are:

-

Oxidative Addition : A low-valent Palladium(0) complex, typically generated in situ, reacts with the vinyl halide (or a C-H bond in direct borylation) to form a Pd(II) intermediate.

-

Transmetalation : A boronate species, formed from the reaction of B₂pin₂ with a base (e.g., acetate), transfers the pinacolboryl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination : The final step involves the reductive elimination of the desired vinyl boronate ester from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Palladium catalytic cycle for Miyaura-Ishiyama borylation.

Materials and Reagents

Proper preparation and handling of reagents are critical for success and safety. All reagents should be of high purity. Solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere to prevent catalyst degradation.

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Safety & Handling Precautions |

| 2-Fluorostyrene | C₈H₇F | 122.14 | Substrate | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Store in a refrigerator.[6][7] |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source | Moisture sensitive, though generally stable to air.[8][9] Handle in a dry environment. Store sealed in a dry place.[10] |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst Precursor | Irritant. Toxic if swallowed. Avoid inhalation. |

| Tricyclohexylphosphine (PCy₃) | C₁₈H₃₃P | 280.42 | Ligand | Air-sensitive. Corrosive. Causes severe skin burns and eye damage. Handle under inert gas. |

| Potassium Acetate (KOAc) | CH₃CO₂K | 98.14 | Base | Hygroscopic. Keep container tightly closed in a dry and well-ventilated place. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation. Use anhydrous grade. |

Detailed Experimental Protocol

Note : This protocol is a representative procedure. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates or scales.

1. Reaction Setup:

-

A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.

-

This rigorous exclusion of air and moisture is crucial as palladium catalysts can be sensitive, and boronic esters can be prone to hydrolysis under certain conditions.

2. Reagent Charging:

-

To the cooled flask, add Palladium(II) acetate (e.g., 0.03 mmol, 2 mol%), Tricyclohexylphosphine (e.g., 0.075 mmol, 5 mol%), Bis(pinacolato)diboron (1.8 mmol, 1.2 equiv.), and potassium acetate (2.25 mmol, 1.5 equiv.).

-

The solids are added first under a positive flow of inert gas. This prevents premature reaction or degradation of sensitive reagents upon solvent addition.

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

-

Via syringe, add 20 mL of anhydrous 1,4-dioxane.

-

Finally, add 2-Fluorostyrene (1.5 mmol, 1.0 equiv.) dropwise via syringe through the septum.

3. Reaction Conditions:

-

Lower the flask into a preheated oil bath set to 80 °C.

-

Stir the reaction mixture vigorously. The temperature is chosen to provide sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate without significant decomposition of reactants or products.

-

The reaction is typically complete within 12-24 hours.

4. Reaction Monitoring:

-

Progress can be monitored by Thin Layer Chromatography (TLC) or by withdrawing a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by GC-MS.

-

For TLC, use a suitable eluent like 95:5 Hexanes:Ethyl Acetate and visualize under UV light. The disappearance of the starting material (2-fluorostyrene) and the appearance of a new, typically lower Rf spot, indicates product formation.

5. Work-up Procedure:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the mixture with 50 mL of diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of the solvent.

-

Transfer the filtrate to a separatory funnel and wash with 3 x 30 mL of water and 1 x 30 mL of brine. This removes residual base and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes), is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil or white solid.

Product Characterization

Authenticating the structure and purity of the synthesized compound is a non-negotiable step in scientific research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the primary method for structural elucidation.

-

¹H NMR : Expect to see characteristic signals for the vinyl protons (doublets in the 6-8 ppm range with coupling constants indicative of an (E)-isomer), aromatic protons, and a sharp singlet for the 12 methyl protons of the pinacol group around 1.3 ppm.

-

¹³C NMR : Will show signals for the vinyl, aromatic, and pinacol carbons.

-

¹⁹F NMR : A singlet in the typical range for an aryl fluoride will confirm the presence of the fluorine atom.[11][12]

-

¹¹B NMR : A broad singlet around 25-30 ppm is characteristic of a tri-coordinate boronate ester.[13]

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the exact mass of the molecular ion ([M]+ or [M+H]+).

Experimental Workflow Diagram

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 6. 2-Fluorostyrene(394-46-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-Fluorostyrene, 98%, stab. with 0.1% 4-tert-butylcatechol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 9. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Strategic Synthesis of Fluorinated Biaryl Compounds: An Application Guide for Researchers

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules, particularly the biaryl scaffold, has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have led to a surge in the development of fluorinated biaryl compounds as active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary synthetic strategies for accessing these valuable compounds, complete with detailed protocols and field-proven insights.

Strategic Approaches to Fluorinated Biaryl Synthesis

The synthesis of fluorinated biaryls can be broadly categorized into two main strategies: the coupling of pre-fluorinated precursors and the late-stage fluorination of a pre-formed biaryl system. The choice of strategy is often dictated by the availability of starting materials, the desired fluorine substitution pattern, and the tolerance of other functional groups within the molecule.

Cross-Coupling Methodologies: Building from Fluorinated Precursors

Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for constructing the biaryl bond, utilizing readily available fluorinated aryl halides and organoboron reagents.

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds and is widely employed in the synthesis of fluorinated biaryls.[1] This reaction typically involves the palladium-catalyzed coupling of a fluorinated aryl halide with an arylboronic acid or its ester derivatives.[2][3]

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as defluorination or homocoupling. For electron-poor fluoroarenes, the use of electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.

Experimental Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene and Phenylboronic Acid

Objective: To synthesize 4-fluorobiphenyl, a common fluorinated biaryl motif.

Materials:

-

1-Bromo-4-fluorobenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene/Water (4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorobenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add the toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-fluorobiphenyl.

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 7.58 – 7.52 (m, 4H), 7.46 – 7.40 (m, 2H), 7.36 – 7.31 (m, 1H), 7.18 – 7.11 (m, 2H).[4]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -113.8.

-

Physical Properties: Density: 1.288 g/mL, Refractive Index (n20/D): 1.5200.

While palladium catalysis is highly effective, there is a growing interest in using more earth-abundant and cost-effective nickel catalysts.[5] Nickel complexes have shown remarkable reactivity in activating the strong C-F bond, enabling the cross-coupling of fluoroarenes with organozinc or Grignard reagents.[6][7]

Causality in Protocol Design: The choice of ligand is paramount in nickel catalysis to control the reactivity and selectivity of the catalyst. Bidentate phosphine ligands are often employed to stabilize the nickel center and promote the desired C-C bond formation.[7]

Experimental Protocol 2: Nickel-Catalyzed Negishi Coupling of 2-Fluorobenzofuran with an Arylzinc Reagent

Objective: To demonstrate the synthesis of a 2-arylbenzofuran via nickel-catalyzed C-F bond activation.[8]

Materials:

-

2-Fluorobenzofuran (1.0 equiv)

-

(3-Methylphenyl)zinc chloride (1.5 equiv, prepared in situ from the corresponding Grignard reagent and ZnCl₂)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (0.1 equiv)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.1 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a glovebox, to a dry vial, add Ni(cod)₂, IPr·HCl, and NaOtBu.

-

Add anhydrous THF and stir for 10 minutes at room temperature.

-

Add 2-fluorobenzofuran and the pre-formed (3-methylphenyl)zinc chloride solution.

-

Seal the vial and stir the reaction mixture at room temperature for 13 hours.

-

Quench the reaction with water and extract the organic materials with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over Na₂SO₄.[8]

-

After solvent removal under reduced pressure, purify the residue by silica gel column chromatography (hexane/EtOAc = 10:1) to yield the 2-arylbenzofuran product.[8]

Late-Stage Fluorination: Introducing Fluorine at the Final Hour

Late-stage fluorination (LSF) is a powerful strategy for introducing fluorine into complex molecules, including pre-formed biaryl scaffolds. This approach is particularly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogues of a lead compound without the need for de novo synthesis.[9][10]

Direct C-H fluorination using electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) offers a direct route to fluorinated arenes.[11] The regioselectivity of this transformation is often governed by the electronic and steric properties of the substrate.

Causality in Protocol Design: For heteroaromatic biaryls, the site of fluorination can be influenced by the pKa of the heterocycle. More basic heterocycles tend to react faster.[12] The use of a silver catalyst can promote C-H activation and subsequent fluorination.[13]

Experimental Protocol 3: Silver-Catalyzed Late-Stage C-H Fluorination of a Pyridine-Containing Biaryl

Objective: To introduce a fluorine atom into a complex biaryl scaffold containing a pyridine moiety.[12]

Materials:

-

Pyridine-containing biaryl substrate (1.0 equiv)

-

Silver(I) fluoride (AgF) or Silver(II) fluoride (AgF₂) (1.5 equiv)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a dry vial, add the pyridine-containing biaryl substrate.

-

Add anhydrous MeCN.

-

Weigh AgF₂ quickly in the air and add it to the solution.

-

Seal the vial under an inert atmosphere (e.g., N₂).

-

Stir the reaction at the appropriate temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by LC-MS).

-

Cool the reaction to room temperature and filter through a pad of Celite to remove silver salts.

-

Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography to isolate the fluorinated product.

Emerging Methodologies: Pushing the Boundaries of Fluorination Chemistry

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to fluorination reactions has enabled the enantioselective construction of C-F stereocenters.[14] Chiral amines or cinchona alkaloids can catalyze the α-fluorination of carbonyl compounds, which can be precursors to chiral fluorinated biaryls.[15]

Causality in Protocol Design: The enamine formed from the carbonyl substrate and the chiral amine catalyst creates a chiral environment, directing the electrophilic fluorinating agent to one face of the molecule, thus controlling the stereochemistry of the C-F bond formation.[15]

Experimental Protocol 4: Organocatalytic Enantioselective α-Fluorination of a Prochiral Ketone

Objective: To synthesize an α-fluoroketone with high enantioselectivity, a potential precursor to a chiral fluorinated biaryl.[15]

Materials:

-

Prochiral ketone (e.g., 4-phenylcyclohexanone) (1.0 equiv)

-

Chiral primary amine catalyst (e.g., a cinchona alkaloid derivative) (0.2 equiv)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

To a solution of the prochiral ketone in the anhydrous solvent, add the chiral primary amine catalyst.

-

Stir the mixture at room temperature for 10-15 minutes to allow for enamine formation.

-

Add NFSI in one portion.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to obtain the enantiomerically enriched α-fluoroketone.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visible-light photoredox catalysis offers a mild and efficient alternative for the synthesis of fluorinated compounds.[16] This methodology can be used for both the formation of the biaryl scaffold and the introduction of fluorine.[2] For instance, photoredox catalysis can enable the trifluoromethylation of heteroarenes.[2]

Causality in Protocol Design: A photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process, generating radical intermediates that participate in the C-F or C-C bond-forming steps.[2][17]

Experimental Protocol 5: Photoredox-Catalyzed Trifluoromethylation of a Heteroaromatic Compound

Objective: To introduce a trifluoromethyl group onto a heteroaromatic ring using a photoredox catalyst.[2]

Materials:

-

Heteroaromatic substrate (1.0 equiv)

-

Trifluoromethylating agent (e.g., CF₃SO₂Cl or Umemoto's reagent) (1.5 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) (0.01-0.05 equiv)

-

Solvent (e.g., Acetonitrile or DMF)

-

Blue LED light source

Procedure:

-

In a reaction vial, dissolve the heteroaromatic substrate, trifluoromethylating agent, and photocatalyst in the chosen solvent.

-

Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.

-

Seal the vial and place it in front of a blue LED light source.

-

Stir the reaction at room temperature for the specified time (typically 12-24 hours).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the trifluoromethylated product.

Data Presentation: A Comparative Overview of Synthetic Methods

| Method | Catalyst/Reagent | Typical Yields (%) | Substrate Scope | Key Advantages | Key Limitations |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/PPh₃ | 70-95 | Broad, tolerates many functional groups | High yields, commercially available reagents | Potential for defluorination with some substrates |

| Nickel-Catalyzed C-F Activation | Ni(cod)₂/IPr·HCl | 60-90 | Good for electron-deficient fluoroarenes | Uses earth-abundant metal, activates strong C-F bonds | Can require specialized ligands and anhydrous conditions |

| Late-Stage C-H Fluorination | AgF₂ or Selectfluor® | 40-80 | Complex molecules, heterocycles | Introduces fluorine at a late stage, rapid analogue synthesis | Regioselectivity can be challenging, harsh reagents |

| Organocatalytic Fluorination | Chiral Amine/NFSI | 80-95 (high ee) | Carbonyl compounds | Enantioselective, metal-free | Limited to specific substrate classes |

| Photoredox Catalysis | Ru(bpy)₃Cl₂/CF₃ source | 50-85 | Heteroarenes, electron-rich arenes | Mild reaction conditions, uses visible light | Can require specific photocatalysts and reagents |

Visualization of Key Synthetic Workflows

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Late-Stage Fluorination

Caption: A generalized workflow for the late-stage fluorination of biaryl compounds.

Safety and Handling of Fluorinating Agents

Many fluorinating agents are hazardous and require careful handling.

-

Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These are often strong oxidizers. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[18]

-

Silver Fluoride (AgF): This reagent is corrosive and can cause severe skin burns and eye damage.[3][19] It is also light-sensitive and hygroscopic.[9] Store in a cool, dry, and dark place.[9] Handle with extreme care, using appropriate PPE.[3]

-

Reaction Quenching: Reactions involving potent fluorinating agents like NFSI should be quenched carefully. For instance, after a reaction with NFSI, unreacted reagent can be quenched by the addition of sodium dithionite.[17] Alternatively, a saturated aqueous solution of ammonium chloride can be used.[7] Always perform quenching procedures slowly and in a controlled manner, as they can be exothermic.

Conclusion: A Fluorinated Future

The synthesis of fluorinated biaryl compounds is a dynamic and evolving field. The methods outlined in this guide provide a strong foundation for researchers to access these valuable molecules. As new catalysts and reagents are developed, the scope and efficiency of these transformations will undoubtedly continue to expand, paving the way for the discovery of novel drugs and materials with enhanced properties.

References

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (n.d.). Retrieved January 28, 2026, from [Link]

-

Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. (n.d.). Retrieved January 28, 2026, from [Link]

-

Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. (n.d.). Retrieved January 28, 2026, from [Link]

-

Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. (n.d.). Retrieved January 28, 2026, from [Link]

-

Palladium catalysed Suzuki reactions of fluoroarenes. (n.d.). Retrieved January 28, 2026, from [Link]

-

Substrate Scope. a Conditions. 1 (0.20 mmol), Selectfluor® (1.0.... (n.d.). Retrieved January 28, 2026, from [Link]

-

Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). Retrieved January 28, 2026, from [Link]

-

How to create a cyclic graph using GraphViz DOT? (n.d.). Retrieved January 28, 2026, from [Link]

-

Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). Retrieved January 28, 2026, from [Link]

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (n.d.). Retrieved January 28, 2026, from [Link]

-

Enantioselective Organocatalytic α-Fluorination of Aldehydes. (n.d.). Retrieved January 28, 2026, from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Retrieved January 28, 2026, from [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (n.d.). Retrieved January 28, 2026, from [Link]

-

dot. (n.d.). Retrieved January 28, 2026, from [Link]

-

N-Fluorobenzenesulfonimide (NFSI). (n.d.). Retrieved January 28, 2026, from [Link]

-

Enantioselective Organocatalytic r-Fluorination of Aldehydes. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). Retrieved January 28, 2026, from [Link]

-

Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. (n.d.). Retrieved January 28, 2026, from [Link]

-

Find cycles easily. (n.d.). Retrieved January 28, 2026, from [Link]

-

Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β‐Fluoropiperazines through a Substrate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Combining Fluoroalkylation and Defluorination to Enable Formal [3 + 2 + 1] Heteroannulation by Using Visible-Light Photoredox Organocatalysis. (n.d.). Retrieved January 28, 2026, from [Link]

-

The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. (n.d.). Retrieved January 28, 2026, from [Link]

-

N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. (n.d.). Retrieved January 28, 2026, from [Link]

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (n.d.). Retrieved January 28, 2026, from [Link]

-

Silver-Catalyzed Late-Stage Fluorination. (n.d.). Retrieved January 28, 2026, from [Link]

-

Enantioselective Organocatalytic r-Fluorination of Aldehydes. (n.d.). Retrieved January 28, 2026, from [Link]

-

Enantioselective Organocatalytic ??-Fluorination of Aldehydes. (n.d.). Retrieved January 28, 2026, from [Link]

-

Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (n.d.). Retrieved January 28, 2026, from [Link]

-

User Guide. (n.d.). Retrieved January 28, 2026, from [Link]

-

Photo-redox Catalyzed C-S and C-C Bond Forming Cascade Cycliza- tion/Dearomatization of Biaryls. (n.d.). Retrieved January 28, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). Retrieved January 28, 2026, from [Link]

-

Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. (n.d.). Retrieved January 28, 2026, from [Link]

-

1 - Supporting Information. (n.d.). Retrieved January 28, 2026, from [Link]

-

Substrate Scope of Fluoroazidation a. (n.d.). Retrieved January 28, 2026, from [Link]

-

Palladium‐Catalyzed Base‐Free Suzuki–Miyaura Coupling Reactions of Fluorinated Alkenes and Arenes via a Palladium Fluoride Key Intermediate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Late-Stage Fluorination. (n.d.). Retrieved January 28, 2026, from [Link]

-

2-Fluorobiphenyl. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR [m.chemicalbook.com]

- 5. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Fluorobiphenyl(321-60-8) 1H NMR spectrum [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stackoverflow.com [stackoverflow.com]

- 16. researchgate.net [researchgate.net]

- 17. Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. forum.graphviz.org [forum.graphviz.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Development of Organic Electronic Materials

Introduction: The Promise and Potential of Carbon-Based Electronics

Organic electronic materials, composed primarily of carbon-based molecules and polymers, are at the forefront of a technological revolution.[1] Unlike their rigid, inorganic counterparts like silicon, organic semiconductors offer a unique combination of properties: they are lightweight, flexible, and can be manufactured using low-cost, solution-based techniques.[1][2] These characteristics are paving the way for a new generation of electronic devices, from flexible displays and wearable sensors to efficient solar cells and advanced biomedical tools.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of organic electronic materials, complete with detailed protocols for device fabrication and characterization. The focus is not just on the "how," but the "why," offering insights into the scientific principles that underpin these exciting technologies.

I. Organic Photovoltaics (OPVs): Harvesting Light with Flexible Solar Cells

Organic photovoltaics (OPVs) offer a cost-effective and lightweight alternative to traditional silicon-based solar cells.[1] Their potential for high-throughput manufacturing on flexible substrates makes them an attractive technology for a wide range of applications, from portable power sources to building-integrated photovoltaics.[4][5]

A. Fundamental Principles of OPV Operation

The heart of an OPV is the active layer, typically a bulk heterojunction (BHJ) blend of an electron-donating and an electron-accepting organic semiconductor.[6] When light is absorbed by the active layer, it creates an exciton (a bound electron-hole pair). For a photocurrent to be generated, this exciton must diffuse to the donor-acceptor interface and dissociate into a free electron and a free hole. The separated charges are then transported to their respective electrodes, generating a current. The efficiency of this process is critically dependent on the morphology of the BHJ, the energy level alignment of the donor and acceptor materials, and the charge carrier mobility.[1]

B. Experimental Workflow for OPV Device Fabrication and Characterization

The following diagram illustrates the typical workflow for fabricating and characterizing a laboratory-scale OPV device.

Caption: Figure 1: OPV Fabrication and Characterization Workflow.

C. Detailed Protocol: Fabrication of a P3HT:PCBM Bulk Heterojunction Solar Cell

This protocol describes the fabrication of a standard OPV device using the well-established poly(3-hexylthiophene-2,5-diyl) (P3HT) as the donor and[7][7]-phenyl-C61-butyric acid methyl ester (PCBM) as the acceptor.

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Deionized (DI) water, acetone, isopropyl alcohol (IPA)

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

P3HT and PCBM

-

Chlorobenzene (anhydrous)

-

Aluminum (Al) evaporation pellets

-

Sonicator, spin coater, hotplate, thermal evaporator, solar simulator, sourcemeter

Protocol:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in DI water, acetone, and IPA for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

-

-

Hole Transport Layer (HTL) Deposition:

-

Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.

-

Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[8]

-

Anneal the substrates on a hotplate at 150°C for 10 minutes in a nitrogen-filled glovebox.

-

-

Active Layer Deposition:

-

Prepare a 1:1 weight ratio solution of P3HT:PCBM in chlorobenzene (e.g., 20 mg/mL total concentration).

-

Stir the solution overnight at 60°C in a nitrogen-filled glovebox to ensure complete dissolution.

-

Spin-coat the P3HT:PCBM solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

-

Anneal the active layer at 150°C for 10 minutes on a hotplate inside the glovebox. This step is crucial for optimizing the nanoscale morphology of the BHJ.

-

-

Top Electrode Deposition:

-

Transfer the substrates to a thermal evaporator.

-

Evaporate aluminum (Al) through a shadow mask at a pressure below 10-6 Torr to define the device area (typically 0.04 - 0.1 cm2). The thickness of the Al electrode should be around 100 nm.

-

D. Characterization and Data Analysis

The performance of the fabricated OPV devices is evaluated by measuring their current-voltage (I-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm2).[7]

Key Performance Metrics:

| Parameter | Symbol | Description |

| Open-Circuit Voltage | VOC | The maximum voltage the device can produce. |

| Short-Circuit Current Density | JSC | The maximum current density the device can produce. |

| Fill Factor | FF | A measure of the "squareness" of the I-V curve. |

| Power Conversion Efficiency | PCE | The ratio of the maximum electrical power output to the incident optical power. |

The Power Conversion Efficiency (PCE) is calculated using the following equation:

PCE (%) = (VOC * JSC * FF) / Pin * 100

Where Pin is the incident power density of the simulated sunlight.

II. Organic Light-Emitting Diodes (OLEDs): Illuminating the Future of Displays and Lighting

OLEDs are solid-state lighting devices that utilize organic materials to generate light when an electric current is applied.[9] They are known for their high contrast, energy efficiency, and thin form factor, making them ideal for displays in smartphones, televisions, and lighting applications.[1][9]

A. Fundamental Principles of OLED Operation

An OLED consists of one or more organic layers sandwiched between two electrodes, at least one of which is transparent.[10] When a voltage is applied, electrons are injected from the cathode and holes from the anode into the organic layers.[11] These charges migrate towards each other and recombine in the emissive layer to form excitons. The radiative decay of these excitons results in the emission of light.[11] The color of the emitted light is determined by the molecular structure of the emissive material.[9][11]

Caption: Figure 2: Basic OLED Device Structure.

B. Detailed Protocol: Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED using small molecule organic materials, which are typically deposited via vacuum thermal evaporation.

Materials and Equipment:

-

ITO-coated glass substrates

-

N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) - Hole Transport Material

-

Tris(8-hydroxyquinolinato)aluminum (Alq3) - Emissive and Electron Transport Material

-

Lithium Fluoride (LiF) - Electron Injection Layer

-

Aluminum (Al) - Cathode

-

Vacuum thermal evaporator with multiple sources

Protocol:

-

Substrate Preparation: Follow the same cleaning procedure as for OPVs (Section I.C.1).

-

Organic Layer Deposition:

-

Place the cleaned ITO substrates in the thermal evaporator.

-

Sequentially evaporate the organic layers and the cathode without breaking the vacuum. This is crucial to prevent contamination of the interfaces.

-

Hole Transport Layer (HTL): Evaporate NPB to a thickness of 40 nm. The deposition rate should be maintained at ~1 Å/s.

-

Emissive Layer (EML): Evaporate Alq3 to a thickness of 60 nm at a rate of ~1 Å/s.

-

Electron Injection Layer (EIL): Evaporate LiF to a thickness of 1 nm at a rate of ~0.1 Å/s.

-

Cathode: Evaporate Al to a thickness of 100 nm at a rate of ~5 Å/s.

-

C. Characterization and Data Analysis

OLED performance is characterized by measuring its optoelectronic properties.[12]

Key Performance Metrics:

| Parameter | Symbol | Description |

| Turn-on Voltage | Von | The voltage at which the device starts to emit light (typically defined at a luminance of 1 cd/m2). |

| Luminance | L | The intensity of light emitted per unit area. |

| Current Efficiency | ηc | The ratio of the luminance to the current density (cd/A). |

| External Quantum Efficiency | EQE | The ratio of the number of photons emitted to the number of electrons injected. |

These parameters are typically plotted as a function of the applied voltage and current density.

III. Organic Field-Effect Transistors (OFETs): The Building Blocks of Flexible Circuits

OFETs are the fundamental components of organic integrated circuits and are essential for applications such as flexible displays, RFID tags, and sensors.[3][13]

A. Fundamental Principles of OFET Operation

An OFET operates by using a gate voltage to control the flow of current between the source and drain electrodes through an organic semiconductor channel.[14] Applying a voltage to the gate electrode creates an electric field across the gate dielectric, which induces an accumulation of charge carriers at the semiconductor-dielectric interface, forming a conductive channel.[14][15] The magnitude of the source-drain current can be modulated by varying the gate voltage.[15]

Caption: Figure 3: Bottom-Gate, Top-Contact OFET Structure.

B. Detailed Protocol: Fabrication of a Solution-Processed Polymer OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable polymer semiconductor.

Materials and Equipment:

-

Heavily doped silicon wafer with a thermally grown SiO2 layer (serves as the gate and gate dielectric)

-

Poly(3-hexylthiophene-2,5-diyl) (P3HT)

-

Chlorobenzene (anhydrous)

-

Gold (Au) evaporation pellets

-

Substrate cleaning solvents (as in Section I.C.1)

-

Spin coater, hotplate, thermal evaporator, semiconductor parameter analyzer

Protocol:

-

Substrate Preparation:

-

Clean the Si/SiO2 substrate using the standard sonication procedure.

-

Optionally, treat the SiO2 surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the polymer semiconductor and reduce charge trapping.

-

-

Organic Semiconductor Deposition:

-

Prepare a solution of P3HT in chlorobenzene (e.g., 10 mg/mL).

-

Spin-coat the P3HT solution onto the SiO2 substrate. The spin speed will determine the film thickness.

-

Anneal the P3HT film at 120°C for 30 minutes in a nitrogen-filled glovebox to improve crystallinity.

-

-

Source and Drain Electrode Deposition:

-

Use a shadow mask to define the source and drain electrodes.

-

Thermally evaporate 50 nm of gold (Au) to form the source and drain contacts.

-

C. Characterization and Data Analysis

The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer.

Key Performance Metrics:

| Parameter | Symbol | Description |

| Field-Effect Mobility | µ | A measure of how quickly charge carriers move through the semiconductor channel. |

| On/Off Current Ratio | Ion/Ioff | The ratio of the current when the transistor is "on" to the current when it is "off". |

| Threshold Voltage | Vth | The gate voltage required to turn the transistor "on". |

The field-effect mobility is a critical parameter and can be calculated from the transfer characteristics (ID vs. VG) in the saturation regime.

IV. Organic Biosensors: Interfacing Electronics with Biology

Organic electronic materials are well-suited for biosensing applications due to their biocompatibility, low-cost fabrication, and ability to operate in aqueous environments.[16] They can be used to detect a wide range of biological analytes, including proteins, DNA, and small molecules, with high sensitivity and selectivity.[17][18]

A. Principles of Organic Electrochemical Biosensors

In an organic electrochemical biosensor, a biological recognition element (e.g., an enzyme, antibody, or aptamer) is immobilized on the surface of an organic semiconductor.[17][19] When the target analyte binds to the recognition element, it triggers a change in the electrical properties of the organic semiconductor, which can be measured as a change in current, potential, or impedance.[20]

B. Protocol: Fabrication of an Enzymatic Glucose Biosensor

This protocol describes the fabrication of a simple amperometric glucose biosensor based on glucose oxidase (GOx) immobilized on a conducting polymer electrode.

Materials and Equipment:

-

Screen-printed carbon electrodes

-

Pyrrole

-

Glucose oxidase (GOx)

-

Glutaraldehyde solution

-

Phosphate buffered saline (PBS)

-

Potentiostat

Protocol:

-

Electrode Modification:

-

Electropolymerize a film of polypyrrole on the working electrode of the screen-printed electrode by cycling the potential in a solution containing pyrrole monomer.

-

-

Enzyme Immobilization:

-

Drop-cast a solution containing GOx and glutaraldehyde (as a cross-linker) onto the polypyrrole-modified electrode.

-

Allow the electrode to dry at 4°C for several hours to immobilize the enzyme.

-

-

Measurement:

-

The biosensor is operated in an electrochemical cell containing PBS buffer.

-

A constant potential is applied to the working electrode.

-

When glucose is added to the solution, it is oxidized by the immobilized GOx, producing hydrogen peroxide.

-

The hydrogen peroxide is then electrochemically oxidized at the electrode surface, generating a current that is proportional to the glucose concentration.

-

V. Challenges and Future Outlook

Despite the significant progress in the field of organic electronics, several challenges remain. The stability and lifetime of organic electronic devices are often limited by their sensitivity to oxygen, water, and UV light.[6][21][22] Improving the intrinsic stability of organic materials and developing effective encapsulation strategies are crucial for their commercialization. Furthermore, achieving consistent performance over large areas and scaling up production from the laboratory to industrial manufacturing remain key hurdles.[23]

Future research will focus on the design and synthesis of new organic materials with improved performance and stability.[1][24] The development of novel device architectures and fabrication techniques will also be critical for realizing the full potential of organic electronics in a wide range of applications, from flexible and wearable technologies to advanced medical diagnostics.

References

-

Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. (n.d.). MDPI. Retrieved from [Link]

-

Recent Research Progress of Organic Small-Molecule Semiconductors with High Electron Mobilities. (n.d.). PubMed. Retrieved from [Link]

-

Organic Semiconductors: New Advances, Apps, & Prospects. (n.d.). Patsnap. Retrieved from [Link]

-

Recent Progress in Organic Electronics: Materials, Devices, and Processes. (n.d.). Annual Reviews. Retrieved from [Link]

-

Progress in Understanding Degradation Mechanisms and Improving Stability in Organic Photovoltaics. (n.d.). Stanford University. Retrieved from [Link]

-

Organic Photovoltaic Fabrication and Test Apparatus. (2010, May 25). CleanEnergyWIKI. Retrieved from [Link]

-

2014 Status Report on Organic Light Emitting Diodes (OLED). (n.d.). JRC Publications Repository. Retrieved from [Link]

-

In-situ/operando characterization techniques for organic semiconductors and devices. (n.d.). Researching. Retrieved from [Link]

-

Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. (2020, December 22). RSC Publishing. Retrieved from [Link]

-

Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Understanding degradation phenomena in organic electronic devices. (2025, August 9). ResearchGate. Retrieved from [Link]

-

(PDF) Organic Photovoltaics: Technologies and Manufacturing. (n.d.). ResearchGate. Retrieved from [Link]

-

A Review on Biosensors and Recent Development of Nanostructured Materials-Enabled Biosensors. (n.d.). PubMed Central. Retrieved from [Link]

-

Electrical Characterization of Organic Electronic Materials and Devices. (n.d.). ResearchGate. Retrieved from [Link]

-

The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

-

Organic Light-Emitting Diode Fabrication and Characterization Techniques. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in Organic Electronics Materials and Devices. (2025, August 6). ResearchGate. Retrieved from [Link]

-

The Working Principle of Organic Field Effect Transistors (OECT). (n.d.). YIC Electronics. Retrieved from [Link]

-

(PDF) A Review of Fabrication Techniques and Optimization Strategies for Microbial Biosensors. (2024, May 29). ResearchGate. Retrieved from [Link]

-

Degradation Mechanisms and Reactions in Organic Light-Emitting Devices | Chemical Reviews. (n.d.). ACS Publications. Retrieved from [Link]

-

Organic Photovoltaics | Jen Research Group. (n.d.). Retrieved from [Link]

-

Fabrication and characterization of organic light emitting diodes for display applications. (2009, August 26). RIT Digital Institutional Repository. Retrieved from [Link]

-

(PDF) Solution processed metal-oxides for organic electronic devices. (2025, August 5). ResearchGate. Retrieved from [Link]

-

A comprehensive review of graphene-based biosensors: Fabrication, applications, characterization and future perspectives—A review. (2025, September 17). AIP Publishing. Retrieved from [Link]

-

Organic Electronics and Analytical Techniques. (n.d.). Retrieved from [Link]

-

(PDF) Organic Field-Effect Transistors. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Solution processed organic light-emitting devices: structure, device physics and fabrication process. (2022, May 25). OE Journals. Retrieved from [Link]

-

All-Organic Semiconductors for Electrochemical Biosensors: An Overview of Recent Progress in Material Design. (2019, September 24). Frontiers. Retrieved from [Link]

-

Organic field-effect transistor - Wikipedia. (n.d.). Retrieved from [Link]

-

Solution-Processed Organic Light-Emitting Devices - 1st Edition | Elsevier Shop. (n.d.). Retrieved from [Link]

-

Understanding mechanical behavior and reliability of organic electronic materials | MRS Bulletin | Cambridge Core. (2017, February 2). Retrieved from [Link]

-

Tutorial: Organic field-effect transistors: Materials, structure and operation. (2018, August 17). AIP Publishing. Retrieved from [Link]

-

A Review of Biosensors and Their Applications | ASME Open J. Engineering. (2023, November 6). Retrieved from [Link]

-

Semiconductor characterization techniques - Wikipedia. (n.d.). Retrieved from [Link]

-

Degradation Mechanisms in Blue Organic Light-Emitting Diodes | CCS Chemistry. (2020, August 1). Retrieved from [Link]

-

Organic Field-Effect Transistors fabrication and characterization - Student Theses Faculty of Science and Engineering. (2019, August 22). Retrieved from [Link]

Sources

- 1. patsnap.com [patsnap.com]

- 2. 有機エレクトロニクス [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04146G [pubs.rsc.org]

- 5. Organic Photovoltaics | Jen Research Group [depts.washington.edu]

- 6. web.stanford.edu [web.stanford.edu]

- 7. Organic Photovoltaic Fabrication and Test Apparatus - CleanEnergyWIKI [cleanenergywiki.org]

- 8. ossila.com [ossila.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. repository.rit.edu [repository.rit.edu]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 14. yic-electronics.com [yic-electronics.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Frontiers | All-Organic Semiconductors for Electrochemical Biosensors: An Overview of Recent Progress in Material Design [frontiersin.org]

- 17. A Review on Biosensors and Recent Development of Nanostructured Materials-Enabled Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 21. researchgate.net [researchgate.net]

- 22. Understanding mechanical behavior and reliability of organic electronic materials | MRS Bulletin | Cambridge Core [cambridge.org]

- 23. researchgate.net [researchgate.net]

- 24. Recent Research Progress of Organic Small-Molecule Semiconductors with High Electron Mobilities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stereospecific Transformations of Vinyl Boronic Esters

Introduction: The Strategic Value of Vinyl Boronic Esters in Stereocontrolled Synthesis

Vinyl boronic esters have emerged as indispensable building blocks in modern organic synthesis, prized for their stability, versatility, and, most critically, their capacity to undergo a wide array of transformations with a high degree of stereochemical control. The geometry of the carbon-carbon double bond, whether E or Z, can be translated with fidelity into the final product, a feature of paramount importance in the synthesis of complex molecules such as natural products and pharmaceuticals, where biological activity is intimately linked to stereochemistry.

This technical guide provides an in-depth exploration of key stereospecific transformations of vinyl boronic esters. Moving beyond a mere recitation of procedures, this document elucidates the mechanistic underpinnings that govern stereochemical outcomes, offering researchers, scientists, and drug development professionals the insights necessary to rationally design and execute highly stereoselective synthetic sequences. The protocols detailed herein are designed to be self-validating, grounded in established, peer-reviewed methodologies, and supported by a comprehensive reference list for further investigation.

I. Stereoselective Synthesis of Vinyl Boronic Esters: Setting the Stereochemical Stage

The ability to perform stereospecific transformations is predicated on the availability of stereochemically pure starting materials. Therefore, the stereoselective synthesis of both (E)- and (Z)-vinyl boronic esters is a crucial first step.

Synthesis of (E)-Vinyl Boronic Esters via Alkyne Hydroboration

The hydroboration of terminal alkynes is a robust and widely utilized method for the synthesis of (E)-vinyl boronic esters. This reaction typically proceeds via a syn-addition of the boron and hydrogen atoms across the triple bond.

Causality of Stereoselectivity: The reaction mechanism involves the formation of a three-membered ring transition state where the boron and hydrogen atoms are delivered to the same face of the alkyne, leading to the exclusive formation of the (E)-isomer.

Protocol 1: Synthesis of (E)-Styrylboronic Acid Pinacol Ester

-

Reagents and Materials:

-

Phenylacetylene (1.0 equiv)

-

Pinacolborane (HBpin) (1.1 equiv)

-

Dicyclohexylborane (catalytic) or a suitable transition metal catalyst (e.g., zirconocene hydrochloride)

-

Anhydrous, inert solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add phenylacetylene and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the catalyst, followed by the dropwise addition of pinacolborane.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, carefully quench the reaction with a few drops of methanol.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure (E)-styrylboronic acid pinacol ester.

-

Synthesis of (Z)-Vinyl Boronic Esters

The synthesis of (Z)-vinyl boronic esters is more challenging and often requires specific strategies to overcome the thermodynamic preference for the (E)-isomer. One effective method involves the iron-catalyzed radical addition to an ethynylboronic acid pinacol ester.[1]

Causality of Stereoselectivity: This method proceeds via a radical mechanism where the stereochemical outcome is controlled by the geometry of the intermediate vinyl radical, leading to the preferential formation of the (Z)-isomer.[1]

Protocol 2: Iron-Catalyzed Synthesis of a (Z)-Vinyl Boronate [1]

-

Reagents and Materials:

-

Ethynylboronic acid pinacol ester (1.0 equiv)

-

Alkyl halide (e.g., t-butyl iodide) (1.2 equiv)

-

Iron(II) bromide (FeBr₂) (10 mol%)

-

2,2'-Bipyridine (10 mol%)

-

Zinc powder (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a glovebox, charge a flame-dried vial with FeBr₂, 2,2'-bipyridine, and zinc powder.

-

Add anhydrous DMF, followed by the ethynylboronic acid pinacol ester and the alkyl halide.

-

Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by GC-MS. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired (Z)-vinyl boronic ester.

-

II. Stereospecific Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is arguably the most prominent application of vinyl boronic esters, enabling the formation of C(sp²)-C(sp²) bonds with retention of the vinyl stereochemistry.[2][3][4] This stereospecificity is a cornerstone of modern synthetic chemistry.

Mechanism of Stereoretention: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The stereochemical integrity of the vinyl group is maintained throughout this process. During transmetalation, the vinyl group is transferred from the boron atom to the palladium center without isomerization. The subsequent reductive elimination is also a concerted process that occurs with retention of configuration.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Boronate Esters

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource addresses a common yet critical challenge in modern organic synthesis: the removal of residual bis(pinacolato)diboron (B2pin2) following borylation reactions, such as the Miyaura borylation. Excess B2pin2 is frequently employed to drive these reactions to completion, but its removal can be non-trivial due to its physical properties.

This guide provides a series of troubleshooting steps and in-depth protocols designed to ensure the high purity of your desired boronate ester products.

Frequently Asked Questions (FAQs)

Q1: Why is removing excess B2pin2 so challenging?

A1: The difficulty arises from several factors. B2pin2 often exhibits similar polarity to the desired aryl- or vinyl-boronic ester product, leading to co-elution during silica gel chromatography.[1] Furthermore, B2pin2 is a non-UV active, colorless solid, which makes it impossible to visualize on a TLC plate using a standard UV lamp.[1][2] This complicates reaction monitoring and the identification of fractions during purification.

Q2: I can't see the B2pin2 spot on my TLC plate. How can I track it?

A2: While B2pin2 is UV-inactive, it can be visualized by staining. A cerium-molybdenum-based stain (such as phosphomolybdic acid or ceric ammonium molybdate) followed by gentle heating will reveal B2pin2 as a distinct, often deep blue, spot.[1] This technique is crucial for developing an effective chromatographic separation method.

Q3: Is it always necessary to remove residual B2pin2?

A3: Not always. If you use a minimal excess of B2pin2 (e.g., 1.1–1.2 equivalents), the crude product may be clean enough to proceed directly to the next step, especially if it's a Suzuki-Miyaura coupling.[1] The impurities are often removed during the purification of the final coupled product. However, for applications requiring high purity of the boronate ester intermediate, removal is essential.

Q4: What is the simplest method to try first for B2pin2 removal?

A4: The most straightforward approach is often a hydrolytic workup. B2pin2 can be hydrolyzed to water-soluble borate species, which can then be removed with an aqueous wash. A wash with a mild aqueous base like potassium hydroxide (KOH) is particularly effective at removing both excess B2pin2 and any boronic acid side products.[3]

Troubleshooting and Purification Guides

Navigating the purification of your boronate ester requires a logical approach. The choice of method depends on the scale of your reaction, the stability of your product, and its physical properties (solid vs. oil).

Decision Workflow for B2pin2 Removal

The following diagram outlines a decision-making process to help you select the most appropriate purification strategy.

Caption: Workflow for selecting a B2pin2 purification method.

Method 1: Hydrolytic Quenching & Liquid-Liquid Extraction

Principle: This method leverages the hydrolysis of the B-B bond in B2pin2 and the B-O bonds in boronate esters to form water-soluble borate salts. A basic aqueous wash is more efficient as it ensures the deprotonation of the resulting boric and boronic acids, enhancing their water solubility. This is an excellent first-pass purification strategy for base-stable products.

Mechanism of Basic Hydrolysis

Caption: Hydrolysis of B2pin2 into water-soluble borates.

Detailed Protocol: Aqueous KOH Wash

-

Solvent Evaporation: After the reaction is complete, remove the reaction solvent under reduced pressure (rotary evaporation).

-

Redissolution: Dissolve the crude residue in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of potassium hydroxide (KOH).[3] Repeat the wash 2-3 times.

-

Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine) to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

Method 2: Recrystallization or Trituration

Principle: This technique exploits the differences in solubility between the desired product and B2pin2 in a given solvent system. B2pin2 is known to be soluble in many common organic solvents but can be recrystallized from pentane.[2][3][5] If your product is a solid and is less soluble than B2pin2 in a non-polar solvent like pentane or heptane, this method can be highly effective.

Detailed Protocol: Recrystallization from Pentane

-

Dissolution: Dissolve the crude solid material in the minimum amount of a suitable hot solvent (e.g., pentane). For B2pin2, pentane is a good choice for recrystallization.[3]

-

Cooling: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod may initiate it.

-

Chilling: Place the flask in a -20 °C freezer for several hours to maximize crystal formation.[3]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Drying: Dry the purified solid product under high vacuum. The B2pin2 will remain in the filtrate.

Method 3: Advanced Column Chromatography

Principle: When standard silica gel chromatography fails due to co-elution, modifying the stationary phase can enhance separation. Impregnating the silica gel with boric acid can suppress the decomposition or over-adsorption of pinacol boronic esters, leading to sharper peaks and better separation from non-polar impurities like B2pin2.[6]

Detailed Protocol: Boric Acid-Treated Silica Gel

-

Preparation of Stationary Phase: Prepare a slurry of silica gel in your chosen eluent. Add a solution of boric acid in a polar solvent (e.g., methanol) to the slurry (typically 1-2% by weight of silica). Evaporate the polar solvent completely to leave the boric acid-impregnated silica.

-

Column Packing: Pack a chromatography column with the prepared silica gel.

-

Loading and Elution: Load your crude product onto the column and elute with an appropriate solvent system (e.g., hexanes/ethyl acetate). Monitor the fractions using TLC with a cerium/molybdenum stain to identify the B2pin2-containing fractions.[1]

-

Fraction Collection: Collect the fractions containing your pure product and concentrate them to yield the final compound.

Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Aqueous Base Wash | Hydrolysis to water-soluble salts | Fast, simple, scalable, removes acidic impurities.[3] | Product must be stable to base; may not remove all B2pin2. | Base-stable products at any scale. |

| Recrystallization | Differential solubility | Can provide very high purity; avoids chromatography. | Product must be a solid; requires suitable solvent system; potential for product loss in mother liquor. | Crystalline solid products. |

| Column Chromatography | Differential adsorption | Universal applicability; separates a wide range of impurities. | Can be time-consuming; co-elution is a common issue with B2pin2.[1] | Oily products or when other methods fail. |

| Boric Acid-Treated Silica | Modified adsorption | Improves separation of boronate esters; reduces on-column degradation.[6] | Requires extra preparation step for the stationary phase. | Difficult separations where standard chromatography is ineffective. |

| Derivatization | Chemical conversion to a salt | Can yield highly pure, crystalline salts; salt can be used directly.[7] | Adds two steps to the synthesis; requires specific reagents. | When ultimate purity is required and other methods have failed. |

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (2003). Bis(pinacolato)diboron. Organic Syntheses. [Link]

-

Various Authors. (2015). How can I remove excess (BPin)2 in the Miyaura Borylation reaction without destroying the product (aryl-boronic ester)? ResearchGate. [Link]

-

Li, C., et al. (2019). SYNTHESIS OF A TRANS-CYCLOPENTYLBORONIC ESTER VIA NICKEL-CATALYZED ARYLBORATION OF AN ALKENE. Organic Syntheses. [Link]

-

Various Authors. (2025). Bis(pinacolato)diboron. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Bis(pinacolato)diboron, B2pin2. . [Link]

-

Various Authors. (2017). How do I remove B2pin2 or other possible impurities from the Miyaura Borylation? Reddit. [Link]

-

Wikipedia. (n.d.). Bis(pinacolato)diboron. Wikipedia. [Link]

-

Ohmura, T., et al. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

-

Reddit User. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

-

Grokipedia. (n.d.). Bis(pinacolato)diboron. grokipedia.org. [Link]

-

Burkhardt, E. R., & Matos, K. (2017). Aryl boronates from bis(pinacolato)boron and pinacolborane. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. . [Link]

Sources

Minimizing homocoupling in Suzuki reactions with styryl boronates

Technical Support Center: Suzuki-Miyaura Reactions

Topic: Minimizing Homocoupling in Suzuki Reactions with Styryl Boronates For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable insights into one of the most persistent challenges in Suzuki-Miyaura cross-coupling: the formation of homocoupled dimers from styryl boronate reagents. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this side reaction and equip you with robust strategies to ensure the desired cross-coupling pathway dominates, leading to higher yields and purer products.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind homocoupling, providing the foundational knowledge needed to troubleshoot effectively.

Q1: What exactly is homocoupling in the context of a Suzuki reaction?

A: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (in this case, your styryl boronate) couple with each other to form a symmetrical dimer. For a styryl boronate, this results in the formation of a 1,3-diene, which can be a difficult impurity to separate from your desired cross-coupled product. This reaction consumes your boronate, reduces the yield of the target molecule, and complicates purification.[1]

Q2: What are the primary mechanistic pathways for styryl boronate homocoupling?

A: Homocoupling is not a flaw in the primary Suzuki catalytic cycle but rather a result of competing pathways that can become significant under suboptimal conditions. The most commonly accepted mechanism is mediated by Palladium(II) species and is often exacerbated by the presence of oxygen.[2][3]

Here’s a breakdown of the key pathway:

-